

# Independent Validation of Vizenpistat: A Comparative Guide to ENPP1 Inhibitors

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## Compound of Interest

Compound Name: Vizenpistat

Cat. No.: B15573921

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published data for **Vizenpistat** (also known as SR-8541A), a potent and selective inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), with other emerging ENPP1 inhibitors. The information is intended to support independent validation and further research in the field of cancer immunotherapy.

## Introduction to Vizenpistat and ENPP1 Inhibition

**Vizenpistat** is a clinical-stage, orally bioavailable small molecule inhibitor of ENPP1. ENPP1 has been identified as a key negative regulator of the cGAS-STING (cyclic GMP-AMP Synthase - Stimulator of Interferon Genes) pathway, a critical component of the innate immune system's response to cancer. By hydrolyzing the second messenger cyclic GMP-AMP (cGAMP), ENPP1 suppresses the activation of STING, thereby dampening the anti-tumor immune response. Inhibition of ENPP1 by agents like **Vizenpistat** is a promising therapeutic strategy to reactivate innate immunity against tumors.

## Quantitative Data Comparison of ENPP1 Inhibitors

The following table summarizes the available quantitative data for **Vizenpistat** and its alternatives. This data has been compiled from various preclinical and early clinical studies.

Compound	Target	IC50 / Ki	Key Preclinical Findings	Clinical Development Stage
Vizenpistat (SR-8541A)	ENPP1	IC50: 1.4 - 3.6 nM[1][2]	Orally bioavailable (~50% in rodents); promotes immune cell infiltration in 3D spheroid models; synergistic anti-tumor effects with checkpoint inhibitors and radiation in syngeneic mouse models. [2][3][4]	Phase 1 (NCT06063681) for advanced/metastatic solid tumors. [5]
RBS2418	ENPP1	Ki: 0.13 - 0.14 nM[6]	Orally bioavailable; complete ENPP1 inhibition in human serum at 100 mg dose; significant increase in progression-free survival in patients with ENPP1 and cGAS expressing tumors. [6][7][8]	Phase 2 for advanced metastatic colorectal cancer. [7]
TXN10128	ENPP1	IC50: 4 nM[9]	Orally bioavailable (52.4% in mice);	Phase 1 dose escalation study in solid tumor

			enhances STING pathway activation; synergistic anti-tumor effect with anti-PD-L1 antibodies in a colon cancer model.[9][10]	patients in Korea.[11]
ISM5939	ENPP1	IC50: 0.63 nM[12]	Orally bioavailable; demonstrates robust anti-tumor efficacy in in vivo studies; favorable safety profile in preclinical models.[12][13]	IND-enabling studies completed; entering Phase 1 trials.[13]
STF-1623	ENPP1	Ki: 16 nM (in vitro); IC50: 68 nM (in cells)[14]	Potent and selective inhibitor with a long tumor residence time; demonstrates robust anti-tumor and anti-metastatic effects across multiple syngeneic mouse tumor models.[14][15]	Preclinical.
OC-1	ENPP1	Ki: < 10 nM[16][17]	Orally bioavailable (72% in mice, 63% in rats);	Preclinical.

shows single-agent anti-tumor activity (20-40% TGI) and combination activity (~75% TGI) with an anti-PD-1 antibody in syngeneic mouse models. [\[16\]](#)[\[17\]](#)

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## Experimental Protocols

Detailed methodologies are crucial for the independent validation of published data. Below are representative experimental protocols for key assays used in the preclinical evaluation of ENPP1 inhibitors.

### In Vitro ENPP1 Inhibition Assay (Luminescence-based)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of ENPP1.

- Reagents and Materials: Recombinant human ENPP1, ATP (substrate), ADP-Glo™ Kinase Assay kit (Promega), test compounds (e.g., **Vizenpistat**).
- Procedure:
  - Prepare a reaction buffer containing Tris-HCl, MgCl<sub>2</sub>, and BSA.
  - Add recombinant ENPP1 to the wells of a 384-well plate.
  - Add serial dilutions of the test compound.
  - Initiate the reaction by adding a solution of ATP.
  - Incubate at room temperature for a specified time (e.g., 60 minutes).

- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.
- Data Analysis: The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the inhibitory activity of the compound. IC50 values are calculated by fitting the data to a four-parameter logistic curve.

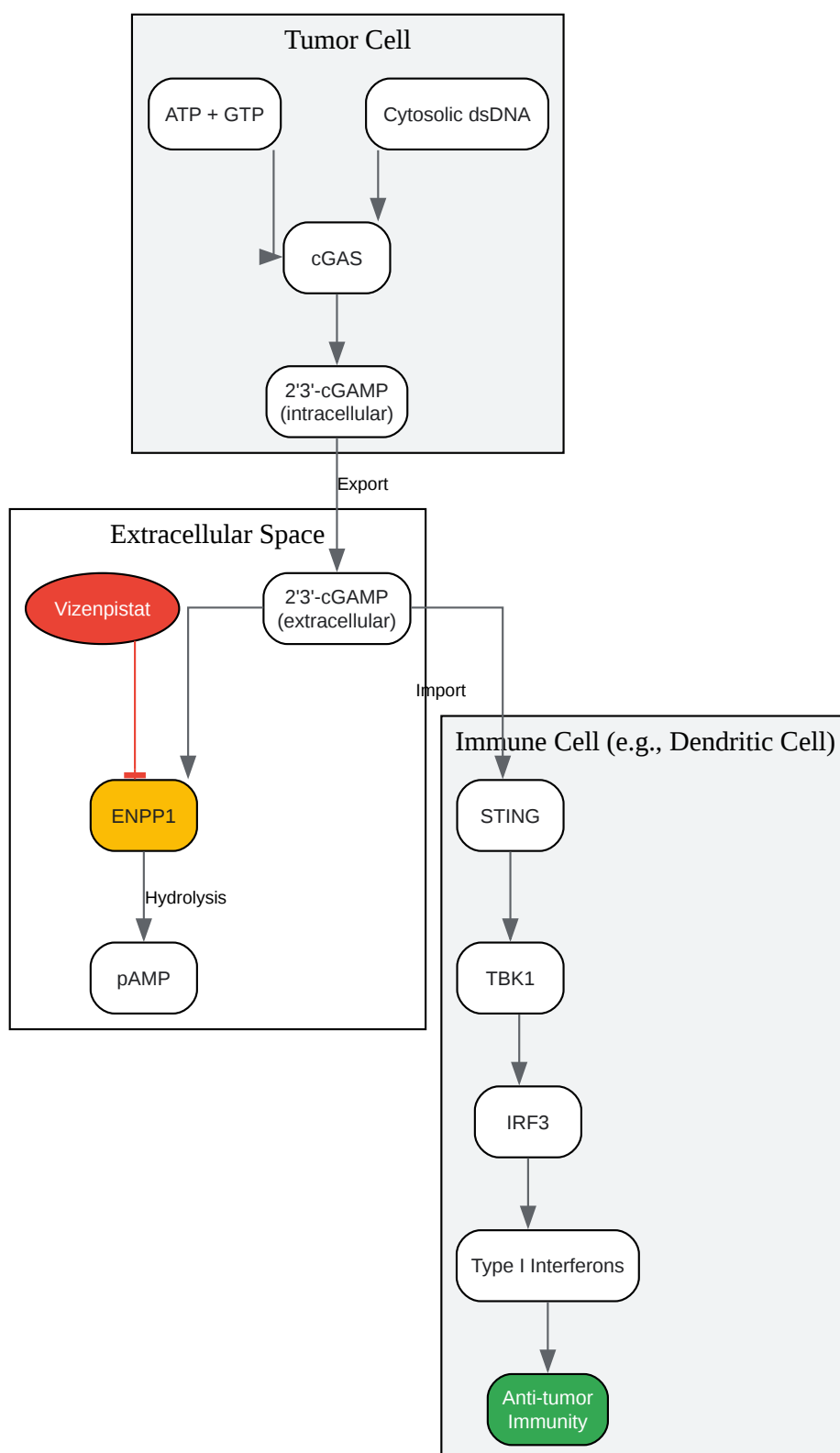
## In Vivo Tumor Growth Inhibition (TGI) Studies in Syngeneic Mouse Models

These studies assess the anti-tumor efficacy of an ENPP1 inhibitor in immunocompetent mice.

- Animal Models: Syngeneic mouse models, such as CT26 (colon carcinoma) or MC38 (colon adenocarcinoma), are commonly used.[\[18\]](#)
- Procedure:
  - Tumor cells are implanted subcutaneously into the flank of the mice.
  - When tumors reach a palpable size, mice are randomized into treatment and control groups.
  - The test compound (e.g., OC-1) is administered orally at a specified dose and schedule.[\[16\]](#)
  - A control group receives the vehicle.
  - Tumor volume and body weight are measured regularly (e.g., twice weekly).
- Data Analysis: Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups. Statistical analysis is performed to determine the significance of the anti-tumor effect.

## Visualizations

### Signaling Pathway of ENPP1 Inhibition



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Caption: Mechanism of action of **Vizenpistat** in the ENPP1-STING pathway.

## Experimental Workflow for In Vivo Tumor Growth Inhibition Study



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Caption: A typical workflow for a preclinical in vivo tumor growth inhibition study.

## Logical Comparison of ENPP1 Inhibitors

Vizenpistat (SR-8541A)	
IC <sub>50</sub> : 1.4-3.6 nM	Oral Bioavailability: ~50% (rodents)
Clinical Stage: Phase 1	

RBS2418	
K <sub>i</sub> : 0.13-0.14 nM	Oral Bioavailability: Yes
Clinical Stage: Phase 2	

TXN10128	
IC <sub>50</sub> : 4 nM	Oral Bioavailability: 52.4% (mice)
Clinical Stage: Phase 1	

ISM5939	
IC <sub>50</sub> : 0.63 nM	Oral Bioavailability: Yes
Clinical Stage: Pre-IND	

Preclinical Alternatives	
STF-1623	OC-1

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Caption: A logical grouping and comparison of key attributes for **Vizenpistat** and its alternatives.

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